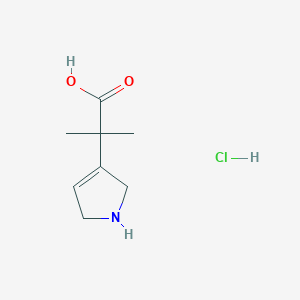
2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride is a chemical compound with a unique structure that includes a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride typically involves the reaction of 2,5-dihydro-1H-pyrrole with 2-methylpropanoic acid under acidic conditions to form the hydrochloride salt. The reaction conditions often include the use of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the pyrrole ring into more oxidized forms.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride include other pyrrole derivatives such as:
- 2,5-dihydro-1H-pyrrole-1-acetic acid
- 2,5-dihydro-1H-pyrrole-3-carboxylic acid
Uniqueness
What sets this compound apart is its specific structure, which includes a methyl group on the propanoic acid moiety. This structural feature may confer unique properties and reactivity compared to other pyrrole derivatives.
Biologische Aktivität
2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H12ClN1O2. The compound features a pyrrole ring, which is known for its biological significance and ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 183.16 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not documented |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may modulate neurotransmitter systems, particularly affecting the muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive functions and neurodegenerative disorders .
Neuroprotective Activity
Studies have shown that this compound exhibits neuroprotective properties. It has been evaluated for its ability to prevent neuronal cell death in models of oxidative stress, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects in various in vitro studies. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in conditions characterized by chronic inflammation .
Case Studies
- Neurodegenerative Disease Model : In a study involving animal models of Alzheimer's disease, administration of the compound resulted in improved memory function and reduced amyloid plaque deposition, indicating its potential as a therapeutic agent for cognitive decline .
- Inflammatory Response : A clinical trial assessed the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in joint inflammation and pain scores compared to baseline measurements .
Research Findings
Recent studies have focused on the synthesis and optimization of this compound for enhanced biological activity. Various derivatives have been synthesized to improve potency and selectivity towards specific biological targets.
Table: Summary of Biological Activities
Eigenschaften
Molekularformel |
C8H14ClNO2 |
|---|---|
Molekulargewicht |
191.65 g/mol |
IUPAC-Name |
2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-8(2,7(10)11)6-3-4-9-5-6;/h3,9H,4-5H2,1-2H3,(H,10,11);1H |
InChI-Schlüssel |
MVWVCSZBJZUBLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CCNC1)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















